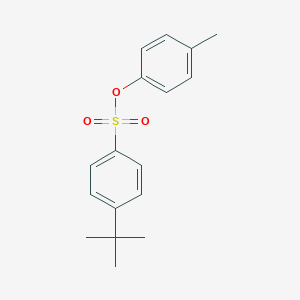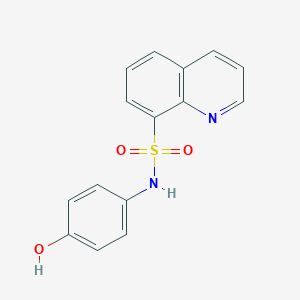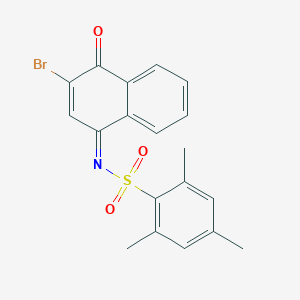![molecular formula C29H25NO5S B281280 Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281280.png)
Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate, commonly known as DMF-carboxylate, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of DMF-carboxylate involves the inhibition of several key enzymes and signaling pathways that are involved in cell growth and survival. Specifically, DMF-carboxylate has been shown to inhibit the activity of the protein kinase B (AKT) pathway and the nuclear factor kappa B (NF-κB) pathway, both of which are involved in promoting cell survival and proliferation. Additionally, DMF-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in regulating gene expression.
Biochemical and Physiological Effects:
DMF-carboxylate has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the modulation of gene expression. Additionally, DMF-carboxylate has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMF-carboxylate for lab experiments is its ability to selectively target cancer cells while sparing normal cells. Additionally, DMF-carboxylate has been shown to have low toxicity, making it a potentially safe and effective therapeutic agent. However, one of the limitations of DMF-carboxylate is its relatively low solubility, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on DMF-carboxylate. One area of interest is the development of more effective methods for synthesizing DMF-carboxylate, which may help to improve its solubility and effectiveness. Additionally, further research is needed to better understand the mechanism of action of DMF-carboxylate and to identify potential targets for therapeutic intervention. Finally, there is a need for more preclinical and clinical studies to evaluate the efficacy and safety of DMF-carboxylate as a potential therapeutic agent for cancer and other diseases.
Métodos De Síntesis
The synthesis of DMF-carboxylate involves several steps, starting with the preparation of 2-methylnaphtho[1,2-b]furan-3-carboxylic acid. This is followed by the reaction of the acid with benzylamine and sulfonyl chloride to form the intermediate compound. Finally, the intermediate is reacted with dimethylphenylamine and benzyl bromide to produce DMF-carboxylate.
Aplicaciones Científicas De Investigación
DMF-carboxylate has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that DMF-carboxylate can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, DMF-carboxylate has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Propiedades
Fórmula molecular |
C29H25NO5S |
|---|---|
Peso molecular |
499.6 g/mol |
Nombre IUPAC |
benzyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C29H25NO5S/c1-18-13-14-26(19(2)15-18)36(32,33)30-25-16-24-27(29(31)34-17-21-9-5-4-6-10-21)20(3)35-28(24)23-12-8-7-11-22(23)25/h4-16,30H,17H2,1-3H3 |
Clave InChI |
KEAYNOGECXOTCR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCC5=CC=CC=C5)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCC5=CC=CC=C5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(cyclohexylcarbonyl)-2,4,5-trimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281197.png)
![Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281199.png)

![N-[1,1'-biphenyl]-4-yl-2,5-dimethylbenzenesulfonamide](/img/structure/B281205.png)

![{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid](/img/structure/B281209.png)





![Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281222.png)
![Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281224.png)
![Butyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281227.png)